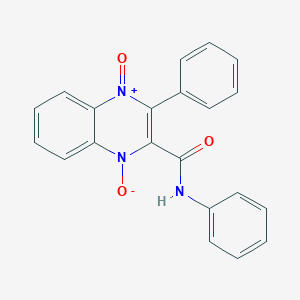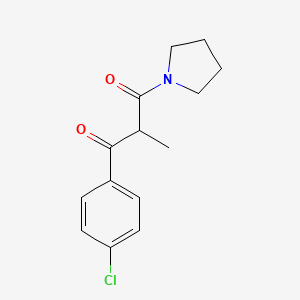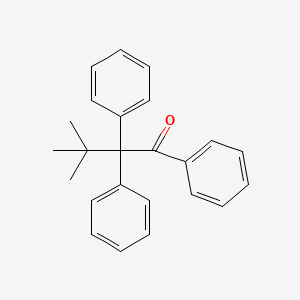
3,3-Dimethyl-1,2,2-triphenylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-1,2,2-triphenylbutan-1-one is an organic compound with the molecular formula C24H24O. It is a ketone characterized by the presence of three phenyl groups and a butanone backbone with two methyl groups at the third carbon position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1,2,2-triphenylbutan-1-one typically involves the reaction of triphenylmethane with acetone in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction proceeds through the formation of a carbanion intermediate, which then undergoes nucleophilic addition to the carbonyl group of acetone, followed by protonation to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Secondary alcohols.
Substitution: Nitro or halogenated derivatives of the phenyl groups.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-1,2,2-triphenylbutan-1-one finds applications in various scientific research fields:
Chemistry: Used as a model compound in studies of ketone reactivity and mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-1,2,2-triphenylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form hydrogen bonds or undergo nucleophilic attack, leading to various biochemical effects. The phenyl groups may also contribute to the compound’s binding affinity and specificity through π-π interactions or hydrophobic effects.
Vergleich Mit ähnlichen Verbindungen
3,3-Dimethyl-1-butene: A structurally related compound with a similar backbone but lacking the phenyl groups.
2,2-Dimethyl-3-butanone: Another ketone with a similar structure but different substitution pattern.
Uniqueness: 3,3-Dimethyl-1,2,2-triphenylbutan-1-one is unique due to the presence of three phenyl groups, which significantly influence its chemical reactivity and physical properties. These phenyl groups provide steric hindrance and electronic effects that differentiate it from other similar compounds.
Eigenschaften
CAS-Nummer |
104330-16-7 |
|---|---|
Molekularformel |
C24H24O |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
3,3-dimethyl-1,2,2-triphenylbutan-1-one |
InChI |
InChI=1S/C24H24O/c1-23(2,3)24(20-15-9-5-10-16-20,21-17-11-6-12-18-21)22(25)19-13-7-4-8-14-19/h4-18H,1-3H3 |
InChI-Schlüssel |
GMJJLSDMGJNYBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


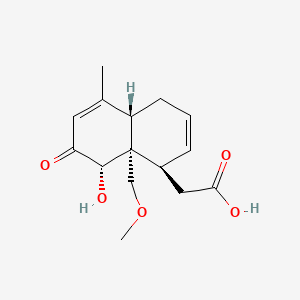
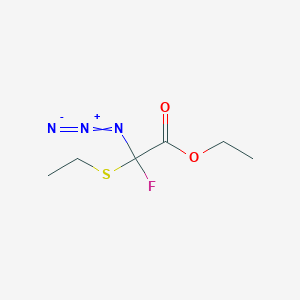
![4-[2-(4-Methylphenyl)ethenyl]benzonitrile](/img/structure/B14340553.png)
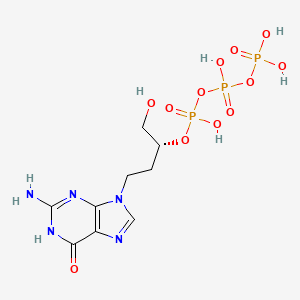
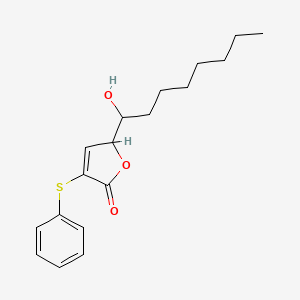
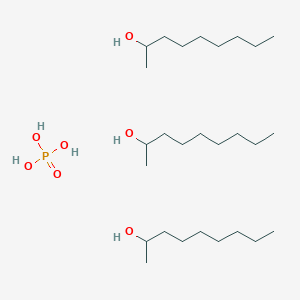
![9-Borabicyclo[3.3.1]nonane-9-undecanoic acid, methyl ester](/img/structure/B14340592.png)
![Methanaminium, N-[bis(dimethylamino)methylene]-N-methyl-, fluoride](/img/structure/B14340595.png)
![5-Hydroxybicyclo[4.2.0]oct-3-en-2-one](/img/structure/B14340603.png)
![5-Ethyl-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B14340607.png)
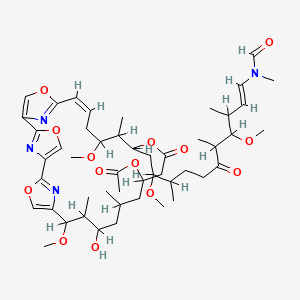
![[(1-Ethoxyethenyl)oxy]benzene](/img/structure/B14340618.png)
